Cas no 33545-44-7 (Ethyl 3-(2-furyl)pyrazole-5-carboxylate)

Ethyl 3-(2-furyl)pyrazole-5-carboxylate is a heterocyclic compound featuring both pyrazole and furan moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural framework is valuable for constructing biologically active molecules, particularly in the development of agrochemicals and medicinal agents. The presence of the ester group enhances its reactivity, facilitating further functionalization through hydrolysis, reduction, or nucleophilic substitution. The furyl substituent contributes to its potential as a ligand in coordination chemistry. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic transformations, offering researchers a reliable building block for complex molecular architectures.
Ethyl 3-(2-furyl)pyrazole-5-carboxylate structure
33545-44-7 structure
Product Name:Ethyl 3-(2-furyl)pyrazole-5-carboxylate
CAS No:33545-44-7
MF:C10H10N2O3
MW:206.198002338409
MDL:MFCD09953454
CID:89021
PubChem ID:7127811
Update Time:2025-10-30

Ethyl 3-(2-furyl)pyrazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(2-furyl)pyrazole-5-carboxylate
    • Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate
    • 3-fluoren-9-yl-propionic acid ethyl ester
    • 3-Fluoren-9-yl-propionsaeure-aethylester
    • 9H-Fluorene-9-propanoic acid,ethyl ester
    • ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
    • ethyl3-(furan-2-yl)-1H-pyrazole-5-carboxylate
    • SB61014
    • MFCD09953454
    • 34020-22-9
    • Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate
    • AKOS022947040
    • GSVBXAZEQDJUOY-UHFFFAOYSA-N
    • FT-0765499
    • Ethyl 5-fur-2-yl-1H-pyrazole-3-carboxylate
    • Ethyl 3-(2-furyl)pyrazole-5-carboxylate,98%
    • ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate
    • AKOS005111420
    • F75074
    • SCHEMBL1430060
    • 5-Furan-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-, ethyl ester
    • 33545-44-7
    • PS-3740
    • Ethyl 5-(fur-2-yl)-1H-pyrazole-3-carboxylate
    • MFCD06797478
    • J-521061
    • DB-370552
    • BBL021588
    • DB-010360
    • ETHYL-3-(2FURYL)PYRAZOLE-5-CARBOXYLATE
    • STK894301
    • MDL: MFCD09953454
    • Inchi: 1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12)
    • InChI Key: GSVBXAZEQDJUOY-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C=C(C(=O)OCC)NN=1

Computed Properties

  • Exact Mass: 206.06900
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.263
  • Melting Point: 135-137°C
  • Boiling Point: 403.1°Cat760mmHg
  • Flash Point: 197.6°C
  • Refractive Index: 1.545
  • PSA: 68.12000
  • LogP: 1.84640
  • Solubility: Not determined

Ethyl 3-(2-furyl)pyrazole-5-carboxylate Pricemore >>

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Additional information on Ethyl 3-(2-furyl)pyrazole-5-carboxylate

Ethyl 3-(2-furyl)pyrazole-5-carboxylate (CAS No. 33545-44-7): A Key Intermediate in Modern Pharmaceutical Research

Ethyl 3-(2-furyl)pyrazole-5-carboxylate, identified by its unique chemical identifier CAS No. 33545-44-7, is a significant compound in the realm of pharmaceutical chemistry. This compound, featuring a pyrazole core substituted with a furyl group and an ethyl ester at the 5-position, has garnered attention due to its versatile applications in drug discovery and synthetic chemistry. The structural motif of Ethyl 3-(2-furyl)pyrazole-5-carboxylate presents a rich scaffold for medicinal chemists to explore, offering potential benefits in developing novel therapeutic agents.

The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is well-documented for its role in various pharmacophores. Its ability to engage in hydrogen bonding and metal coordination makes it an attractive scaffold for medicinal chemists. In particular, the introduction of a furyl group at the 3-position of the pyrazole ring enhances the compound's electronic properties and influences its interactions with biological targets. The ethyl ester functionality at the 5-position provides a site for further chemical modification, allowing for the synthesis of more complex derivatives.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug development. Pyrazole derivatives, including Ethyl 3-(2-furyl)pyrazole-5-carboxylate, have been extensively studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that certain pyrazole-based compounds exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. The furyl substituent, in particular, has been shown to modulate the binding affinity and selectivity of these compounds towards their biological targets.

The synthesis of Ethyl 3-(2-furyl)pyrazole-5-carboxylate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. One common approach involves the condensation of furfural with hydrazine to form furylacrolein, which is subsequently cyclized to yield furylpyrazole. This intermediate is then coupled with ethyl acetoacetate or a similar ester precursor to introduce the carboxylate group at the 5-position. The reaction conditions are carefully optimized to ensure high yields and purity, making this compound accessible for further applications.

In the context of drug discovery, Ethyl 3-(2-furyl)pyrazole-5-carboxylate serves as a valuable building block for designing novel molecules. Its structural features allow for diverse modifications, enabling researchers to fine-tune its pharmacological properties. For example, replacing the ethyl ester with other functional groups such as amides or carboxylic acids can alter the compound's solubility and metabolic stability. Additionally, exploring different substituted furyl groups can lead to new analogs with enhanced biological activity.

The utility of this compound extends beyond academic research; it also finds applications in industrial settings where high-throughput screening is employed to identify lead compounds for drug development. The ease of synthesis and modification makes Ethyl 3-(2-furyl)pyrazole-5-carboxylate an ideal candidate for generating libraries of compounds for screening against various disease targets. This approach has been instrumental in identifying promising candidates that undergo further optimization before entering clinical trials.

Recent studies have also explored the role of computational methods in designing and optimizing pyrazole derivatives like Ethyl 3-(2-furyl)pyrazole-5-carboxylate. Molecular modeling techniques have been used to predict the binding modes of these compounds with biological targets, providing insights into their mechanism of action. These computational studies complement experimental efforts by guiding synthetic strategies and identifying key structural features that contribute to biological activity.

The future prospects of Ethyl 3-(2-furyl)pyrazole-5-carboxylate in pharmaceutical research are promising. As our understanding of disease mechanisms grows, so does the need for innovative therapeutic agents. Pyrazole derivatives continue to be a fertile ground for discovery, offering unique structural motifs that can be tailored to address unmet medical needs. The versatility and accessibility of this compound make it a cornerstone in modern drug development pipelines.

In conclusion, Ethyl 3-(2-furyl)pyrazole-5-carboxylate (CAS No. 33545-44-7) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structure and functionalization potential make it a valuable tool for researchers exploring new therapeutic agents. As advancements in synthetic chemistry and computational methods continue to evolve, this compound will undoubtedly play a crucial role in shaping the future of drug discovery and development.

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